N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride
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Overview
Description
N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring and an amine group at the 2-position. The trihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Piperidine Ring: The piperidine ring can be attached to the pyridine ring through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridine.
Formation of the Amine Group: The amine group can be introduced through reduction reactions, such as the reduction of a nitro group to an amine group using hydrogen gas and a metal catalyst.
Formation of the Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group can be oxidized to a nitro group or other higher oxidation states.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or piperidine rings can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon), lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents include halogenated compounds, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of reduced derivatives such as piperidine derivatives.
Substitution: Formation of substituted pyridine or piperidine derivatives with various functional groups.
Scientific Research Applications
N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring provides structural stability and contributes to the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine trihydrochloride: Similar structure but with the trifluoromethyl group at the 4-position instead of the 5-position.
N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride: Similar structure but with the trifluoromethyl group at the 3-position instead of the 5-position.
Uniqueness
N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride is unique due to the specific positioning of the trifluoromethyl group at the 5-position, which can influence its chemical reactivity and biological activity. The combination of the piperidine ring and the trifluoromethyl group provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
N-piperidin-4-yl-5-(trifluoromethyl)pyridin-2-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.3ClH/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9;;;/h1-2,7,9,15H,3-6H2,(H,16,17);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTDLNXSHGOJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=C2)C(F)(F)F.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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